molecular formula C20H18O2 B14666431 Benzene-1,2-diylbis(phenylmethanol) CAS No. 42908-58-7

Benzene-1,2-diylbis(phenylmethanol)

Cat. No.: B14666431
CAS No.: 42908-58-7
M. Wt: 290.4 g/mol
InChI Key: LLYOFPFZFTWUGU-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis(phenylmethanol) (C₂₀H₁₈O₂, molecular weight: 290.36 g/mol) is a diol compound featuring a central benzene ring substituted at the 1,2-positions with hydroxymethylphenyl groups. Its structure combines aromaticity with dual hydroxyl functionalities, making it a versatile intermediate in organic synthesis, polymer chemistry, and coordination chemistry. The hydroxyl groups enable hydrogen bonding, influencing solubility in polar solvents (e.g., ethanol, DMSO) and reactivity in esterification or oxidation reactions. Applications include its use as a ligand in metal-organic frameworks (MOFs) or as a monomer for polyesters .

Properties

CAS No.

42908-58-7

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[2-[hydroxy(phenyl)methyl]phenyl]-phenylmethanol

InChI

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,19-22H

InChI Key

LLYOFPFZFTWUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(C3=CC=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(phenylmethanol) typically involves the reaction of benzene-1,2-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of benzene-1,2-diol are replaced by benzyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: Benzene-1,2-diylbis(phenylmethanol) can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene-1,2-diylbis(phenylmethanol) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene-1,2-diylbis(phenylmethanol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Backbones

2,3-Diphenylbutane (Bibenzyl, α,α'-dimethyl)
  • Formula : C₁₆H₁₆
  • Molecular Weight : 208.3 g/mol
  • Structure : A butane chain with benzene rings at the 2,3-positions. Lacks hydroxyl groups, resulting in hydrophobic behavior.
  • Key Differences: The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity, limiting its utility in aqueous-phase reactions. Primarily used in organic synthesis as a non-polar spacer or in polymer additives .
1,2-Bis(benzylthio)ethane
  • Formula : C₁₆H₁₈S₂
  • Molecular Weight : 298.5 g/mol
  • Structure : Ethane backbone with benzylthio (-S-CH₂-C₆H₅) groups at 1,2-positions.
  • Applications include vulcanization agents and ligand frameworks .

Functional Group Variants

Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro-]
  • Formula : C₁₄H₆N₆O₁₂
  • Molecular Weight : 450.23 g/mol
  • Structure : Nitro-substituted ethenediyl-linked benzene rings.
  • Key Differences : Highly electron-deficient due to nitro groups, making it explosive. Unlike the diol, it is unsuitable for coordination chemistry but relevant in energetic materials .
1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylpropyl) ester
  • Formula : C₁₈H₂₂O₄
  • Molecular Weight : 278.34 g/mol
  • Structure : Phthalate ester with branched alkyl chains.
  • Key Differences : Ester groups confer plasticity and low volatility, enabling use as a plasticizer. Lacks reactive hydroxyls, limiting participation in condensation reactions .

Coordination Chemistry Ligands

N,N'-Bis-(2-hydroxy-3-methyl-benzylidene)-benzene-1,2-diamine (3,3'-ME₂-SALOPHEN)
  • Formula : C₂₂H₂₀N₂O₂
  • Molecular Weight : 344.41 g/mol
  • Structure: Schiff base ligand with phenolic -OH and imine groups.
  • Key Differences: The imine nitrogen and phenolic oxygen enable strong metal coordination (e.g., Cu²⁺, Fe³⁺), contrasting with the diol’s weaker alcohol-based binding. Used in catalysis and sensor design .

Data Table: Comparative Analysis

Property Benzene-1,2-diylbis(phenylmethanol) 2,3-Diphenylbutane 1,2-Bis(benzylthio)ethane 3,3'-ME₂-SALOPHEN
Molecular Formula C₂₀H₁₈O₂ C₁₆H₁₆ C₁₆H₁₈S₂ C₂₂H₂₀N₂O₂
Molecular Weight (g/mol) 290.36 208.3 298.5 344.41
Functional Groups Hydroxyl (-OH) Alkyl, Aromatic Thioether (-S-) Imine, Phenolic -OH
Polarity High Low Moderate High
Key Applications MOFs, Polymer Monomers Organic Synthesis Heavy Metal Chelation Catalysis, Sensors
Reactivity Esterification, Oxidation Friedel-Crafts Thiol-disulfide Exchange Metal Coordination

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